(8-Methoxyquinolin-5-YL)boronic acid
Overview
Description
(8-Methoxyquinolin-5-YL)boronic acid is an organic compound with the molecular formula C10H10BNO3. It is a boronic acid derivative of quinoline, featuring a methoxy group at the 8th position and a boronic acid group at the 5th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-Methoxyquinolin-5-YL)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. Commonly used boric esters include boric acid, trimethyl borate, and triisopropyl borate. The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production methods for boronic acids often involve the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds and involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .
Chemical Reactions Analysis
Types of Reactions: (8-Methoxyquinolin-5-YL)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts, such as palladium acetate, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Boronic esters and boronic anhydrides.
Reduction: Boranes and borohydrides.
Substitution: Various biaryl compounds and other carbon-carbon bonded products.
Scientific Research Applications
(8-Methoxyquinolin-5-YL)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.
Biology: The compound is investigated for its potential as a biochemical probe and in the study of enzyme inhibition.
Medicine: It is explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.
Industry: The compound is used in the development of new materials with unique properties, such as improved conductivity and stability
Mechanism of Action
The mechanism of action of (8-Methoxyquinolin-5-YL)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the study of enzyme inhibition and other biochemical processes. The compound’s methoxy group can also participate in hydrogen bonding and other non-covalent interactions, further influencing its activity and selectivity .
Comparison with Similar Compounds
(8-Methylquinolin-5-YL)boronic acid: Similar structure but with a methyl group instead of a methoxy group.
Quinoline-5-boronic acid: Lacks the methoxy group at the 8th position.
(8-Hydroxyquinolin-5-YL)boronic acid: Features a hydroxy group instead of a methoxy group at the 8th position.
Uniqueness: (8-Methoxyquinolin-5-YL)boronic acid is unique due to the presence of both the methoxy and boronic acid groups, which confer distinct chemical properties and reactivity. The methoxy group enhances the compound’s solubility and can participate in additional non-covalent interactions, while the boronic acid group provides a versatile site for chemical modifications and reactions .
Properties
IUPAC Name |
(8-methoxyquinolin-5-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO3/c1-15-9-5-4-8(11(13)14)7-3-2-6-12-10(7)9/h2-6,13-14H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSWRFOAZFMVBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=NC2=C(C=C1)OC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586305 | |
Record name | (8-Methoxyquinolin-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025735-47-0 | |
Record name | (8-Methoxyquinolin-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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